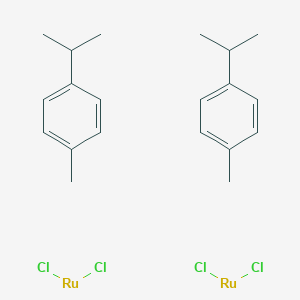

Dichloro(p-cymene)ruthenium(II) dimer

Description

The exact mass of the compound Dichloro(p-cymene)ruthenium(II) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro(p-cymene)ruthenium(II) dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(p-cymene)ruthenium(II) dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRNWSASWOFOT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52462-29-0 | |

| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorobis(4-cymene)diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro(p-cymene)ruthenium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

One-Step Synthesis of [RuCl₂(p-cymene)]₂ from α-Phellandrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the one-step synthesis of the organometallic compound [RuCl₂(p-cymene)]₂, a critical precursor in catalysis and drug development. The synthesis involves the direct reaction of ruthenium(III) chloride hydrate (B1144303) with α-phellandrene, which serves as the precursor to the p-cymene (B1678584) ligand. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to facilitate understanding and replication.

Introduction

The dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂, is a versatile and widely utilized catalyst and precursor in organic synthesis and medicinal chemistry. Its applications range from transfer hydrogenation reactions to the synthesis of novel anti-cancer agents. The direct, one-step synthesis from readily available α-phellandrene and ruthenium(III) chloride offers an efficient and atom-economical route to this important organometallic complex. This guide details the synthesis, purification, and characterization of [RuCl₂(p-cymene)]₂.

Chemical Transformation

The core of the synthesis involves the reaction of ruthenium(III) chloride hydrate with α-phellandrene in an alcohol solvent. In this process, the α-phellandrene is aromatized to p-cymene, which then coordinates to the ruthenium center. The overall reaction is depicted below.

Caption: One-step synthesis of [RuCl₂(p-cymene)]₂ from RuCl₃ and α-phellandrene.

Experimental Protocols

Two representative experimental protocols for the synthesis of [RuCl₂(p-cymene)]₂ are provided below.

Protocol A: High-Yield Synthesis

This protocol is reported to yield up to 93.8% of the desired product.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ruthenium(III) chloride hydrate in ethanol (B145695).

-

Addition of α-Phellandrene: Add α-phellandrene to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Cooling and Crystallization: After the reflux period, allow the mixture to cool to room temperature, and then cool further in an ice bath or freezer to promote crystallization of the product.

-

Isolation: Collect the red-brown crystalline product by filtration.

-

Washing: Wash the isolated solid with cold ethanol and then with a non-polar solvent such as diethyl ether or hexane (B92381) to remove any unreacted α-phellandrene and other impurities.

-

Drying: Dry the product under vacuum.

Protocol B: Detailed Lab-Scale Synthesis

This protocol provides specific quantities for a typical laboratory-scale synthesis.[2]

-

Reagents:

-

Ruthenium(III) chloride hydrate (2.0 g)

-

α-Phellandrene (9.2 mL)

-

95% Ethanol (80 mL)

-

-

Procedure:

-

Dissolve the ruthenium(III) chloride hydrate in 95% ethanol in a round-bottom flask with stirring.[2]

-

Add the α-phellandrene to the solution.[2]

-

Heat the mixture to reflux with stirring for a period of 4 to 6 hours.[2][3]

-

After reflux, reduce the volume of the solution to approximately one-third of the original volume by distillation or evaporation.[2]

-

Cool the concentrated solution in a freezer overnight to induce crystallization.[2]

-

Isolate the resulting crystals by gravity or vacuum filtration.[2]

-

Wash the crystals twice with small portions of cold diethyl ether.[2]

-

Dry the purified [RuCl₂(p-cymene)]₂. A yield of approximately 1.92 g can be expected.[2]

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of [RuCl₂(p-cymene)]₂.

Caption: A generalized workflow for the synthesis of [RuCl₂(p-cymene)]₂.

Characterization Data

The synthesized [RuCl₂(p-cymene)]₂ can be characterized using various spectroscopic techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | [4] |

| Molar Mass | 612.38 g/mol | [4] |

| Appearance | Red-brown solid | [4] |

| Melting Point | 247-250 °C (decomposes) | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.56 (m, 4H, Ar-H), 2.84 (sept, 1H, CH(CH₃)₂), 2.09 (s, 3H, Ar-CH₃), 1.29 (d, 6H, CH(CH₃)₂) | [5] |

| ¹³C NMR (CDCl₃) | δ 106.7 (Ar-C), 94.2 (Ar-C), 88.2 (Ar-CH), 83.6 (Ar-CH), 30.4 (CH), 22.3 (CH(CH₃)₂), 17.7 (Ar-CH₃) | [5] |

| FT-IR (ATR) | Characteristic peaks expected for p-cymene ligand and Ru-Cl bonds. | [6] |

Note: The exact peak positions in IR spectroscopy can vary slightly depending on the sample preparation and instrument.

Conclusion

The one-step synthesis of [RuCl₂(p-cymene)]₂ from α-phellandrene provides an efficient and straightforward method to access this valuable organometallic compound. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to synthesize, purify, and characterize this important precursor for a wide range of applications.

References

- 1. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

Physical and chemical properties of dichloro(p-cymene)ruthenium(II) dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dichloro(p-cymene)ruthenium(II) dimer. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and representative reactions, and visualizations of its structure and reaction pathways to facilitate a deeper understanding of this versatile organometallic compound.

Core Physical and Chemical Properties

Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, is a widely utilized precursor in organometallic chemistry and catalysis.[1] Its dimeric structure features two ruthenium centers bridged by two chloride ligands, with each ruthenium atom also coordinated to a p-cymene (B1678584) ligand and two terminal chloride ions. This arrangement results in a pseudo-octahedral or "three-legged piano-stool" geometry for each ruthenium center.[2] The compound is a red-coloured, diamagnetic solid.[3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | [1][4] |

| Molecular Weight | 612.39 g/mol | [5] |

| Appearance | Red-orange to red-brown or light yellow to brown solid/crystalline powder. | [1][6][7] |

| Melting Point | 247.0-250.0 °C (decomposes) | [3][4][6] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol (B145695), chloroform (B151607) (sparingly), and ethyl acetate (B1210297) (sparingly). Insoluble in water. | [1][8][9] |

| Stability | Stable under normal conditions, but sensitive to light. Should be stored in a cool, dry, and well-ventilated place away from oxidizing agents. | [9][10][11] |

Molecular Structure and Spectroscopic Data

The structure of dichloro(p-cymene)ruthenium(II) dimer has been confirmed by single-crystal X-ray diffraction.[12] Spectroscopic techniques are routinely used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum displays characteristic signals for the p-cymene ligand protons. The aromatic protons typically appear as doublets in the 5-6 ppm region, shifted upfield compared to free p-cymene due to the shielding effect of the ruthenium atom.[2] The ¹³C NMR spectrum provides information on the carbon skeleton of the coordinated p-cymene ligand.[2][13]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic vibrational frequencies for the C-H and C=C stretching and bending modes of the p-cymene ligand.[2]

Experimental Protocols

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer

A common and efficient method for the synthesis of dichloro(p-cymene)ruthenium(II) dimer involves the reaction of ruthenium(III) chloride trihydrate with α-phellandrene in an alcohol solvent. During the reaction, α-phellandrene isomerizes to form p-cymene, which then coordinates to the ruthenium center.[1][12]

Procedure:

-

A mixture of ruthenium(III) chloride trihydrate and α-phellandrene in ethanol is refluxed for several hours.[14]

-

The solution's color changes to a deep dark red.[14]

-

After reflux, the volume of the solution is reduced by boiling off the ethanol.[14]

-

The concentrated solution is allowed to cool slowly to facilitate crystallization.[14]

-

The resulting red-orange crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[14][15]

Typical Reaction: Monomerization with a Lewis Base

The chloride bridges in the dimer can be readily cleaved by Lewis bases to form monomeric adducts. A representative example is the reaction with triphenylphosphine (B44618) (PPh₃).[3]

Procedure:

-

Dichloro(p-cymene)ruthenium(II) dimer is dissolved in a suitable solvent such as dichloromethane.

-

Two equivalents of triphenylphosphine are added to the solution.

-

The reaction mixture is stirred at room temperature, leading to the formation of the monomeric complex, (p-cymene)RuCl₂(PPh₃).[3]

Chemical Reactivity and Applications

The lability of the chloride ligands makes dichloro(p-cymene)ruthenium(II) dimer a versatile starting material for the synthesis of a wide range of ruthenium complexes.[1] It readily reacts with nucleophiles such as amines, thiols, and carboxylic acids.[1]

This compound is a crucial precursor for various catalysts used in organic synthesis.[3][16] Key applications include:

-

Catalysis: It is extensively used as a catalyst precursor for reactions such as transfer hydrogenation, hydrosilylation, and C-H bond activation.[3][6][16][17]

-

Drug Development: Its derivatives are explored as potential therapeutic agents, including anticancer drugs.

-

Materials Science: It finds use in the synthesis of advanced polymers and nanomaterials.[16]

Visualizations

Molecular Structure of Dichloro(p-cymene)ruthenium(II) Dimer

References

- 1. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 2. Dichloro(p-cymene)ruthenium(II) Dimer [benchchem.com]

- 3. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 4. 128706-72-9 CAS MSDS (DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India [ottokemi.com]

- 6. Dichloro(p-cymene)ruthenium(II) dimer | 52462-29-0 [chemicalbook.com]

- 7. Dichloro(p-cymene)ruthenium(II) Dimer | 52462-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Dichloro(p-cymene)ruthenium(II) dimer, 98% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 52462-29-0 CAS MSDS (Dichloro(p-cymene)ruthenium(II) dimer) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 13. spectrabase.com [spectrabase.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. guidechem.com [guidechem.com]

In-Depth Technical Guide: Dichloro(p-cymene)ruthenium(II) Dimer (CAS 52462-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(p-cymene)ruthenium(II) dimer, with the CAS number 52462-29-0, is an organometallic compound that has garnered significant interest in both catalysis and medicinal chemistry.[1][2] Structurally, it is a dinuclear complex where two ruthenium centers are bridged by two chloride ligands, with each ruthenium atom also coordinated to a p-cymene (B1678584) ligand and two terminal chloride ions.[3] This "piano-stool" geometry is a common feature for half-sandwich organometallic complexes.[3] This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and proposed biological mechanisms of action for this compound.

Chemical and Physical Properties

Dichloro(p-cymene)ruthenium(II) dimer is a red-orange to red-brown crystalline solid.[4] It is generally stable in air and soluble in various organic solvents such as ethanol, dichloromethane, and chloroform (B151607).[5]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | [4] |

| Molecular Weight | 612.4 g/mol | [4] |

| Appearance | Red-orange to red-brown crystalline solid | [4] |

| Melting Point | 247-250 °C (decomposes) | [2] |

| Solubility | Soluble in ethanol, dichloromethane, and chloroform | [5] |

Synthesis

A common and high-yielding method for the synthesis of dichloro(p-cymene)ruthenium(II) dimer involves the reaction of hydrated ruthenium trichloride (B1173362) with α-phellandrene in an alcohol solvent. This one-step process can achieve yields of over 90%.[5]

Experimental Protocol: Synthesis from Ruthenium(III) Chloride and α-Phellandrene

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

α-Phellandrene

-

Ethanol (95%)

-

Dichloromethane

-

Diethyl ether

-

Standard reflux apparatus

-

Schlenk line (optional, for inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride trihydrate in 95% ethanol.

-

Add α-phellandrene to the solution.

-

Heat the mixture to reflux with constant stirring. The color of the solution will typically change to a deep, dark red.

-

Continue the reflux for several hours (e.g., 3-24 hours) to ensure the completion of the reaction.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

-

Cool the concentrated solution in an ice bath or freezer to induce crystallization of the product.

-

Collect the resulting red-brown crystals by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the purified dichloro(p-cymene)ruthenium(II) dimer under vacuum.

Spectroscopic Characterization

The structure of dichloro(p-cymene)ruthenium(II) dimer has been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the p-cymene ligand. Due to the coordination with the ruthenium center, the aromatic protons are shielded and appear as distinct doublets in the upfield region of approximately 5.0-6.0 ppm.[3] The signals for the isopropyl and methyl protons also show characteristic shifts.

¹³C NMR: The carbon NMR spectrum confirms the presence of the p-cymene ligand and its coordination to the ruthenium atom. The coordination results in an upfield shift of the aromatic carbon signals.

| ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) |

| ~5.0 - 6.0 (aromatic protons) | Aromatic carbons (shifted upfield) |

| Isopropyl and methyl protons (characteristic shifts) | Isopropyl and methyl carbons |

Experimental Protocol: NMR Spectroscopy

-

Instrument: Bruker AC 300 P, DRX 500 P, or ACS 600 spectrometer.[6]

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6]

-

Referencing: Internal standard, typically the residual solvent peak.[6]

-

Temperature: 298 K.[6]

Infrared (IR) Spectroscopy

The IR spectrum of the dimer displays characteristic vibrational frequencies of the coordinated p-cymene ligand. In the far-infrared region, distinct bands for both bridging and terminal Ru-Cl stretching modes are expected, which provides direct evidence for the dinuclear, chloro-bridged structure.[3]

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: KBr pellet method or as a Nujol mull.

-

Spectral Range: Typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the complex and to study its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. For complex biological samples, protein digestion and peptide cleanup are necessary prior to analysis.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the dimeric structure of dichloro(p-cymene)ruthenium(II) dimer.[5] The analysis reveals a "piano-stool" geometry for each ruthenium center, where the p-cymene ring forms the "seat" and the two chloride ligands and the bridging chlorides form the "legs".[3]

Biological Activity and Mechanism of Action

Dichloro(p-cymene)ruthenium(II) dimer and its derivatives have shown promise as anticancer agents.[9] Their mechanism of action is believed to be distinct from traditional platinum-based drugs like cisplatin.[1]

Anticancer Activity

Numerous studies have demonstrated the in vitro cytotoxicity of Ru(II)-arene complexes derived from this dimer against various cancer cell lines, including lung, breast, and ovarian cancer cells.[1] The biological activity is highly dependent on the nature of the other ligands attached to the ruthenium center.[1]

Proposed Mechanism of Action

The anticancer mechanism of Ru(II)-arene complexes is multifactorial and not fully elucidated. However, several key pathways have been proposed:

-

Mitochondrial Targeting: These complexes can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-mediated apoptosis.[1]

-

Induction of Apoptosis: Ru(II)-arene complexes can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Generation of Reactive Oxygen Species (ROS): Some Ru(II) complexes can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[10]

-

Enzyme Inhibition: These complexes may inhibit key enzymes involved in cancer cell proliferation and survival, such as PARP-1.[10]

-

DNA Interaction: While not considered the primary mechanism, some Ru(II)-arene complexes can interact with DNA, although the mode of binding is different from that of cisplatin.[1]

Applications in Catalysis

Dichloro(p-cymene)ruthenium(II) dimer is a versatile precursor for a wide range of homogeneous catalysts. It is particularly effective in reactions such as transfer hydrogenation, C-H bond activation, and various coupling reactions.[11]

Conclusion

Dichloro(p-cymene)ruthenium(II) dimer is a well-characterized organometallic compound with significant potential in both catalysis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an important starting material for the development of novel ruthenium complexes. The ongoing research into its anticancer properties and unique mechanism of action highlights its potential as a next-generation therapeutic agent. This technical guide provides a solid foundation for researchers and professionals working with this promising compound.

References

- 1. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 3. Dichloro(p-cymene)ruthenium(II) Dimer [benchchem.com]

- 4. Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UWPR [proteomicsresource.washington.edu]

- 9. Organometallic chemistry, biology and medicine: ruthenium arene anticancer complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dichloro(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dichloro(p-cymene)ruthenium(II) dimer, a key organometallic complex with significant applications in catalysis and medicinal chemistry. This document details the characteristic spectral features, presents the data in a structured format, and outlines the experimental protocols for acquiring high-quality NMR data.

Molecular Structure and NMR Correlation

Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, exists as a dimer with two ruthenium centers bridged by two chloride ligands. Each ruthenium atom is also coordinated to a p-cymene (B1678584) ligand in a η⁶ fashion, resulting in a pseudo-octahedral or "three-legged piano-stool" geometry. This specific molecular arrangement dictates the chemical environment of each proton and carbon atom, which is directly reflected in the NMR spectra.

The coordination of the p-cymene ring to the ruthenium center leads to a notable upfield shift of the aromatic proton and carbon signals compared to the free ligand. This shielding effect is a hallmark of arene-metal complexes and provides a clear diagnostic tool for confirming complex formation.

Caption: Dimeric structure of dichloro(p-cymene)ruthenium(II).

¹H NMR Spectral Data

The ¹H NMR spectrum of dichloro(p-cymene)ruthenium(II) dimer exhibits characteristic signals for the protons of the p-cymene ligand. The aromatic protons appear as two distinct doublets, a consequence of the restricted rotation and symmetry of the coordinated arene.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | 5.3 - 5.5 | Doublet | ~6.0 | 2H |

| Aromatic CH | 5.1 - 5.3 | Doublet | ~6.0 | 2H |

| Isopropyl CH | 2.8 - 3.0 | Septet | ~7.0 | 1H |

| Aromatic CH₃ | 2.0 - 2.2 | Singlet | - | 3H |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | ~7.0 | 6H |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure. The coordination to the ruthenium center results in a significant upfield shift of the aromatic carbon signals.

| Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic C (C-CH₃) | 100 - 105 |

| Quaternary Aromatic C (C-CH(CH₃)₂) | 95 - 100 |

| Aromatic CH | 80 - 85 |

| Isopropyl CH | 30 - 32 |

| Aromatic CH₃ | 18 - 20 |

| Isopropyl CH₃ | 22 - 24 |

Note: ¹³C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon environment.

Experimental Protocols

Acquiring high-quality NMR spectra for organometallic compounds like dichloro(p-cymene)ruthenium(II) dimer requires careful sample preparation and instrument setup.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

-

Pulse Sequence: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: -2 to 10 ppm

-

Referencing: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak (CHCl₃ at 7.26 ppm)

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 150 ppm

-

Referencing: Tetramethylsilane (TMS) at 0 ppm or solvent peak (CDCl₃ at 77.16 ppm)

Logical Relationship for Spectral Interpretation

The interpretation of the NMR spectra relies on a logical flow of information, starting from the known molecular structure to the assignment of individual peaks.

Caption: Logical flow for NMR spectral interpretation.

This comprehensive guide provides the essential information for researchers and scientists working with dichloro(p-cymene)ruthenium(II) dimer to confidently acquire and interpret its ¹H and ¹³C NMR spectra, aiding in quality control, reaction monitoring, and further derivatization studies.

Spectroscopic Analysis of [RuCl₂(p-cymene)]₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic characterization of the organometallic complex Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂. This compound is a critical starting material in the synthesis of a wide array of ruthenium-based catalysts and therapeutic agents. A thorough understanding of its vibrational properties is essential for quality control, reaction monitoring, and the structural elucidation of its derivatives.

Introduction to the Vibrational Spectroscopy of [RuCl₂(p-cymene)]₂

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure of [RuCl₂(p-cymene)]₂. These techniques provide a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds.

-

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and provides valuable information on the functional groups present.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser source). The resulting shift in the frequency of the scattered light corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is highly effective for analyzing non-polar bonds and provides complementary information to FT-IR.

The vibrational spectrum of [RuCl₂(p-cymene)]₂ is a composite of the vibrational modes of the p-cymene (B1678584) ligand and the ruthenium-chloride framework. Coordination of the p-cymene to the ruthenium center induces changes in its vibrational frequencies compared to the free ligand, providing insights into the metal-ligand interaction. Key vibrational features include the C-H stretching and bending modes of the aromatic ring and isopropyl group, the ring vibrations of the p-cymene ligand, and the Ru-Cl and Ru-C stretching modes.

Quantitative Spectroscopic Data

Table 1: FT-IR Vibrational Data for [RuCl₂(p-cymene)]₂

| Wavenumber (cm⁻¹) | Tentative Assignment | Source |

| ~3050 | Aromatic C-H Stretch | SpectraBase[1] |

| ~2965 | Aliphatic C-H Stretch (asymmetric) | SpectraBase[1] |

| ~2870 | Aliphatic C-H Stretch (symmetric) | SpectraBase[1] |

| ~1610 | C=C Aromatic Ring Stretch | SpectraBase[1] |

| ~1500 | C=C Aromatic Ring Stretch | SpectraBase[1] |

| ~1460 | CH₂/CH₃ Bending | SpectraBase[1] |

| ~1385 | CH₃ Bending (umbrella mode) | SpectraBase[1] |

| ~800 | Ru-C Stretch | Inferred from derivatives[2] |

| Below 400 | Ru-Cl Stretch | Inferred from derivatives[3] |

Table 2: Characteristic Raman Shifts for Key Vibrational Modes in Related Ru(II)-p-cymene Complexes

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~288 | Terminal ν(Ru-Cl) | From monomeric derivatives[4] |

Note: The data in Table 1 is primarily based on the publicly available FT-IR spectrum from SpectraBase, and the assignments are tentative based on characteristic group frequencies. The Ru-C and Ru-Cl stretching frequencies are inferred from published data on monomeric derivatives of [RuCl₂(p-cymene)]₂.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality FT-IR and Raman spectra of [RuCl₂(p-cymene)]₂.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for the analysis. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Sample Preparation: [RuCl₂(p-cymene)]₂ is a solid, and several methods can be employed for sample preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. This technique requires minimal sample preparation.

-

Nujol Mull: A few milligrams of the solid sample are ground to a fine powder and mixed with a drop of Nujol (mineral oil) to form a paste. The mull is then spread between two potassium bromide (KBr) or cesium iodide (CsI) plates. A reference spectrum of Nujol should be recorded and subtracted from the sample spectrum.

-

KBr Pellet: Approximately 1-2 mg of the finely ground sample is mixed with ~100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet or Nujol mull) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution grating, and a charge-coupled device (CCD) detector is required. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

Sample Preparation: [RuCl₂(p-cymene)]₂ is a colored solid, which can sometimes lead to fluorescence or sample degradation upon laser irradiation.

-

Solid Sample: A small amount of the solid can be placed on a microscope slide or in a capillary tube.

-

Solution: The complex can be dissolved in a suitable solvent that does not have strong Raman signals in the regions of interest (e.g., dichloromethane, chloroform). The solution is then placed in a cuvette.

Data Acquisition:

-

Calibrate the spectrometer using a standard such as silicon or naphthalene.

-

Place the sample in the sample holder and focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while minimizing sample degradation. It is often necessary to use low laser power and longer acquisition times for colored samples.

-

Multiple spectra can be co-added to improve the data quality.

-

A background spectrum of the solvent (if used) should be recorded and subtracted from the sample spectrum.

Diagrams and Workflows

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for FT-IR and Raman analysis.

Conclusion

The FT-IR and Raman spectroscopic data, coupled with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers and professionals working with [RuCl₂(p-cymene)]₂. Accurate and consistent spectroscopic characterization is fundamental to ensuring the quality of this important precursor and to advancing the development of novel ruthenium-based compounds for catalysis and medicine. While a comprehensive, fully assigned Raman spectrum of the dimer remains to be published, the data herein provides a solid foundation for the vibrational analysis of this complex and its derivatives.

References

X-ray Crystal Structure of Dichloro(p-cymene)ruthenium(II) Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the X-ray crystal structure of dichloro(p-cymene)ruthenium(II) dimer, a pivotal organometallic complex with significant applications in catalysis and medicinal chemistry. This document details the synthesis, structural features, and experimental protocols related to this compound, serving as a vital resource for researchers in drug development and materials science.

Introduction

Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, is a red, air-stable solid that serves as a versatile precursor for the synthesis of a wide array of ruthenium complexes. Its utility spans from homogeneous catalysis, including transfer hydrogenation and C-H bond activation, to the development of novel therapeutic agents with anticancer properties. The dimeric structure, featuring two ruthenium centers bridged by chloride ligands, is a key aspect of its reactivity and stability. Understanding its precise three-dimensional arrangement through X-ray crystallography is fundamental to elucidating its chemical behavior and designing new applications.

Synthesis and Crystallization

The synthesis of dichloro(p-cymene)ruthenium(II) dimer is typically achieved through the reaction of hydrated ruthenium(III) chloride with α-phellandrene, which isomerizes to p-cymene (B1678584) in situ.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of dichloro(p-cymene)ruthenium(II) dimer is as follows:

-

Reaction Setup: A mixture of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) and an excess of α-phellandrene is prepared in a suitable alcohol solvent, such as ethanol (B145695) or methanol.

-

Reflux: The mixture is heated to reflux with constant stirring. The reaction progress is monitored by a color change of the solution.

-

Cooling and Precipitation: After the reaction is complete, the solution is cooled to room temperature, which typically induces the precipitation of the product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation or solvent diffusion techniques:

-

Solution Preparation: A saturated solution of the crude dichloro(p-cymene)ruthenium(II) dimer is prepared in a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and a less polar solvent like hexane.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.

-

Solvent Diffusion: Alternatively, a solution of the complex in a dense, polar solvent (e.g., dichloromethane) is carefully layered with a less dense, non-polar solvent (e.g., hexane). Crystals form at the interface of the two solvent layers.

X-ray Crystallographic Data

The crystal structure of dichloro(p-cymene)ruthenium(II) dimer reveals a dimeric molecule with two ruthenium atoms bridged by two chloride ions. Each ruthenium atom is further coordinated to a p-cymene ligand and a terminal chloride ion, resulting in a pseudo-octahedral "piano-stool" geometry.

While a complete, publicly available crystallographic information file (CIF) for the dimer is not readily found, structural parameters have been reported in the literature. The complex is known to crystallize in the triclinic crystal system. One report specifies the space group as Fdd2, which is an unconventional assignment for a triclinic system and may be a typographical error.[1]

The following tables summarize the key crystallographic and geometric parameters, compiled from various sources and analyses of closely related monomeric structures.

Table 1: Crystal Data and Structure Refinement for Dichloro(p-cymene)ruthenium(II) Dimer

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ |

| Formula Weight | 612.39 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 (for a closely related monomeric derivative) |

| Color | Red-brown |

Note: The space group provided is for a monomeric derivative, as a definitive space group for the dimer is not consistently reported.

Table 2: Selected Bond Lengths and Angles for Dichloro(p-cymene)ruthenium(II) Moiety

| Bond/Angle | Length (Å) / Angle (°) |

| Ru-Cl (bridging) | ~2.42 - 2.45 |

| Ru-Cl (terminal) | ~2.41 |

| Ru-C (p-cymene) | ~2.18 - 2.24 |

| Cl(bridging)-Ru-Cl(bridging) | ~80 - 85 |

| Cl(terminal)-Ru-Cl(bridging) | ~85 - 90 |

Note: These values are typical ranges observed in the dichloro(p-cymene)ruthenium(II) core and its monomeric derivatives.

Molecular Structure and Signaling Pathways

The "piano-stool" geometry of the ruthenium center is a hallmark of this class of compounds and is crucial for its catalytic activity. The p-cymene ligand provides steric bulk and electronic stability, while the labile chloride ligands can be readily substituted, allowing the complex to participate in a variety of chemical transformations.

Molecular Structure Diagram

References

Solubility Profile of Dichloro(p-cymene)ruthenium(II) Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloro(p-cymene)ruthenium(II) dimer, a pivotal precursor in the synthesis of numerous organometallic compounds and catalysts. Understanding the solubility of this complex is critical for its application in catalysis, medicinal chemistry, and materials science. This document outlines its solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and includes workflows for handling this air-sensitive compound.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Dichloro(p-cymene)ruthenium(II) Dimer

| Solvent | Solubility | Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |

| Ethanol (C₂H₅OH) | Soluble | [1] |

| Chloroform (CHCl₃) | Sparingly Soluble | |

| Ethyl Acetate (C₄H₈O₂) | Sparingly Soluble | |

| Water (H₂O) | Insoluble | [2] |

Table 2: Reported Solvents Used in Reactions Involving Dichloro(p-cymene)ruthenium(II) Dimer (Implying at least partial solubility)

| Solvent | Application | Reference |

| Methanol (CH₃OH) | Catalyst for various reactions | [3] |

| 1,2-Dichloroethane (C₂H₄Cl₂) | Catalyst for various reactions | [3] |

| Dimethylformamide (DMF) | Solvent for related monomeric complexes | [4] |

| Dimethyl Sulfoxide (DMSO) | Solvent for related monomeric complexes | [4] |

| Acetonitrile (CH₃CN) | Solvent for related monomeric complexes | [4] |

| Pyridine (C₅H₅N) | Solvent for related monomeric complexes | [4] |

| Tetrahydrofuran (THF) | Solvent for synthesis of derivatives |

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, this section provides detailed methodologies for determining the solubility of dichloro(p-cymene)ruthenium(II) dimer. These protocols are designed to be adaptable for various organic solvents and incorporate best practices for handling air-sensitive organometallic compounds.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.[5][6][7][8]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer

-

Anhydrous solvent of interest

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Inert gas (Argon or Nitrogen)

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.

-

Sample Addition: To a Schlenk flask under a positive pressure of inert gas, add an excess amount of dichloro(p-cymene)ruthenium(II) dimer to a known volume of the anhydrous solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and stir the suspension at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Using a gas-tight syringe, carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, it is crucial to use a syringe filter.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (L))

UV-Vis Spectrophotometric Method for Quantitative Solubility Determination

This method is suitable for compounds that absorb in the UV-Vis region and offers high sensitivity.[9][10][11][12] A calibration curve must first be generated.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer

-

Anhydrous solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Schlenk flask and other inert atmosphere glassware

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving a precise mass of the dimer in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Gravimetric method workflow.

Caption: UV-Vis spectrophotometric method workflow.

Caption: Handling of air-sensitive dimer.

Safety and Handling

Dichloro(p-cymene)ruthenium(II) dimer is harmful if swallowed and causes serious eye irritation.[13][14][15] It is also harmful to aquatic life with long-lasting effects.[13][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent degradation.[13]

Conclusion

While quantitative solubility data for dichloro(p-cymene)ruthenium(II) dimer is not extensively documented, its qualitative solubility in common organic solvents is well-established. This guide provides researchers with the necessary background and detailed experimental protocols to determine precise solubility values tailored to their specific needs. The provided workflows for handling and solubility determination will aid in the safe and effective use of this important organometallic compound in various research and development applications.

References

- 1. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 2. Dichloro(p-cymene)ruthenium(II) dimer, 98% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Dichloro(p-cymene)ruthenium(II) Dimer | 52462-29-0 | TCI AMERICA [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Gravimetric Analysis [wiredchemist.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Spectrophotometric Determination of Complexation of Ruthenium (IV) with 2-[(5-Bromo-2-Pyridylazo)]-5- Diethylaminophenol and N-Hydroxy-N, N’-Diphenylbenzamidine | Semantic Scholar [semanticscholar.org]

- 11. rsynjournals.org [rsynjournals.org]

- 12. ijsr.net [ijsr.net]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

In-depth Technical Guide: Thermal Stability and Decomposition of [RuCl2(p-cymene)]2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, is a widely utilized organometallic complex in catalysis and medicinal chemistry. Its efficacy in various applications is intrinsically linked to its thermal stability. Understanding the thermal decomposition behavior of this complex is paramount for defining its operational limits, storage conditions, and potential degradation pathways which can influence catalytic activity and drug efficacy. This technical guide provides a comprehensive overview of the thermal properties of [RuCl₂(p-cymene)]₂, detailing its decomposition profile and the experimental methodologies used for its characterization.

Thermal Stability and Decomposition Profile

The thermal stability of [RuCl₂(p-cymene)]₂ has been investigated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide critical information on the temperature at which the complex begins to decompose, the nature of the decomposition process (e.g., endothermic or exothermic), and the mass loss associated with the release of its constituent ligands.

Decomposition Temperature

[RuCl₂(p-cymene)]₂ is reported to melt with decomposition in the range of 247–250 °C.[1][2][3] This temperature represents the upper limit of the compound's thermal stability under ambient pressure.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Studies on the thermal decomposition of [RuCl₂(p-cymene)]₂ have been conducted using simultaneous TG/DSC measurements in an inert nitrogen atmosphere at temperatures up to 700 °C.[4][5][6][7] While the complete TGA/DSC thermograms are not publicly available in detail, the general behavior indicates a multi-step decomposition process.

Table 1: Summary of Thermal Decomposition Data for [RuCl₂(p-cymene)]₂

| Parameter | Value | Reference |

| Melting Point | 247–250 °C (decomposes) | [1][2][3] |

| TGA/DSC Atmosphere | Nitrogen | [4][5][6][7] |

| Temperature Range | Up to 700 °C | [4][5][6][7] |

Note: Detailed quantitative data on mass loss percentages and heat flow are not available in the reviewed literature.

Proposed Decomposition Pathway

Based on the structure of the complex and general principles of organometallic thermal decomposition, a plausible pathway can be proposed. The decomposition is expected to initiate with the loss of the p-cymene (B1678584) ligand, followed by the subsequent reduction of the ruthenium center and release of chloride. The final residue at high temperatures in an inert atmosphere is likely to be metallic ruthenium.

A qualitative analysis for the evolution of chlorides during the thermal decomposition has been reported, confirming the release of chlorine-containing species.[4][5][6][7]

Experimental Protocols

The following sections detail the methodologies for the thermal analysis of [RuCl₂(p-cymene)]₂.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of [RuCl₂(p-cymene)]₂.

Instrumentation: A simultaneous thermogravimetric analyzer (TGA/DSC) is employed.

Methodology:

-

Sample Preparation: A small, representative sample of [RuCl₂(p-cymene)]₂ (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert atmosphere is established by purging with high-purity nitrogen gas at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of [RuCl₂(p-cymene)]₂.

Instrumentation: A simultaneous TGA/DSC analyzer or a standalone DSC instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of [RuCl₂(p-cymene)]₂ (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained with a continuous nitrogen purge.

-

Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, vaporization) and exothermic (decomposition, crystallization) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of [RuCl₂(p-cymene)]₂.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

TGA-MS/FTIR Setup: The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

Thermal Decomposition: The [RuCl₂(p-cymene)]₂ sample is heated in the TGA under a controlled atmosphere and heating program.

-

Gas Analysis: The evolved gases are continuously transferred to the MS or FTIR for analysis. Mass spectra or infrared spectra of the off-gas are recorded as a function of temperature.

-

Data Interpretation: The obtained spectra are used to identify the chemical composition of the evolved gases at different stages of the decomposition process. A qualitative test for the presence of evolved chlorides can be performed by passing the gas stream through a silver nitrate (B79036) solution.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA, DSC, and EGA of [RuCl2(p-cymene)]2.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for [RuCl2(p-cymene)]2.

References

- 1. 二氯(p-甲基异丙苯)钌(II) 二聚体 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dichloro(p-cymene)ruthenium(II) dimer | 52462-29-0 [chemicalbook.com]

- 3. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [vet-erinar.vet.bg.ac.rs]

- 6. TeslaRIS [cris.uns.ac.rs]

- 7. TeslaRIS [cris.uns.ac.rs]

A Comprehensive Technical Guide to the Reactivity of Dichloro(p-cymene)ruthenium(II) Dimer with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

The dichloro(p-cymene)ruthenium(II) dimer, formally known as di-μ-chloro-bis[chloro(η⁶-p-cymene)ruthenium(II)], is a cornerstone organometallic complex with significant applications in catalysis and medicinal chemistry. Its prevalence stems from its straightforward synthesis and its versatile reactivity, particularly with Lewis bases. This guide provides an in-depth exploration of the cleavage of the chloride bridge in the ruthenium dimer by various Lewis bases, leading to the formation of monomeric "piano-stool" complexes. Such derivatives are often the catalytically active species in a myriad of organic transformations.

Introduction to Dichloro(p-cymene)ruthenium(II) Dimer

The dimeric complex, [RuCl₂(p-cymene)]₂, features two ruthenium centers bridged by two chloride ligands. Each ruthenium atom is also coordinated to a p-cymene (B1678584) ring in an η⁶ fashion and a terminal chloride ligand, resulting in a pseudo-octahedral geometry for each metal center.[1] This dimeric structure is readily cleaved by Lewis bases, which displace the bridging chlorides to form monomeric adducts of the general formula [RuCl₂(p-cymene)(L)], where L is a Lewis base.[1][2] This reactivity is fundamental to the utility of the dimer as a precatalyst in various reactions, including transfer hydrogenation, C-H bond functionalization, and borrowing hydrogen catalysis.[1][2][3][4][5]

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer

The most common synthesis of [RuCl₂(p-cymene)]₂ involves the reaction of hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) with α-phellandrene, which serves as the in-situ source of the p-cymene ligand.[1][2][6]

-

Materials: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), α-phellandrene, ethanol (B145695) (95%).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ruthenium(III) chloride hydrate and 95% ethanol.

-

Add α-phellandrene to the mixture.

-

Heat the mixture to reflux with stirring. The color of the solution will typically change to a deep dark red.[7]

-

Continue refluxing for several hours (e.g., 3-24 hours).[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.[7]

-

Cool the concentrated solution in a freezer to facilitate crystallization.[7]

-

Collect the resulting red-brown crystals by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.[7] A yield of 93.8% has been reported for a similar one-step synthesis.[6]

-

Visualizing the Synthesis and Core Reactivity

The following diagrams illustrate the synthesis of the ruthenium dimer and its fundamental reaction with Lewis bases.

References

- 1. Dichloro(p-cymene)ruthenium(II) Dimer [benchchem.com]

- 2. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 3. [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst [organic-chemistry.org]

- 4. guidechem.com [guidechem.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

Monomerization of [RuCl₂(p-cymene)]₂ with Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the monomerization of the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂, through cleavage of its chloride bridges with phosphine (B1218219) ligands. This process yields versatile monomeric "piano-stool" complexes of the general formula [RuCl₂(p-cymene)(PR₃)], which are pivotal starting materials for catalysis and medicinal chemistry applications. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and illustrates the reaction and experimental workflows.

Core Concept: The Monomerization Reaction

The dimeric complex, dichloro(p-cymene)ruthenium(II) dimer, [(p-cymene)RuCl₂]₂, features two ruthenium centers bridged by two chloride ligands. The reaction with Lewis bases, such as tertiary phosphines (PR₃), cleaves these chloro-bridges to afford two equivalents of the corresponding monomeric adduct. This reaction is typically rapid and quantitative.[1]

The general reaction is as follows:

[(p-cymene)RuCl₂]₂ + 2 PR₃ → 2 [(p-cymene)RuCl₂(PR₃)]

This transformation is driven by the formation of a stable, pseudo-octahedral ruthenium(II) monomer that adopts a characteristic "piano-stool" geometry. In this structure, the p-cymene (B1678584) ligand occupies three coordination sites, forming the "seat" of the stool, while the two chloride ions and the phosphine ligand constitute the "legs".[2]

Below is a diagram illustrating the monomerization process:

Experimental Protocols

The synthesis of these monomeric complexes is generally straightforward. Below are detailed protocols for the preparation of representative examples with different phosphine ligands.

General Synthesis of [RuCl₂(η⁶-p-cymene)(PR₃)] Complexes

A general and widely applicable procedure involves stirring the ruthenium dimer with a slight excess of the desired phosphine ligand in a chlorinated solvent at room temperature.[3]

Materials:

-

[RuCl₂(p-cymene)]₂

-

Phosphine ligand (e.g., PPh₃, PCy₃, P(OPh)₃) (2.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ in the chosen solvent (e.g., THF at a concentration of 0.5 M).

-

Add the phosphine ligand (2.2 equivalents relative to the dimer) to the solution.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy. Reaction times are typically short, often around 1 hour.[4][5]

-

Upon completion, reduce the solvent volume under vacuum.

-

Precipitate the product by adding a non-polar solvent like diethyl ether or hexane (B92381).[4][5]

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization, for instance, by slow diffusion of hexane into a dichloromethane solution of the complex.[5]

Specific Protocol for [RuCl₂(p-cymene)(PPh₃)]

Materials:

-

[RuCl₂(p-cymene)]₂ (0.100 g, 0.163 mmol)

-

Diphenyl-2-pyridylphosphine (B124867) (a functionalized phosphine, for illustration) (0.043 g, 0.163 mmol)

-

Dichloromethane (10 mL)

-

Diethyl ether

Procedure:

-

To a dichloromethane solution (10 mL) of [RuCl₂(p-cymene)]₂ (0.100 g), add diphenyl-2-pyridylphosphine (0.043 g).[4]

-

Stir the resulting solution at room temperature for 1 hour.[4]

-

Reduce the solvent volume to approximately 2 mL.[4]

-

Add an excess of diethyl ether with vigorous stirring to precipitate the product as a microcrystalline red solid.[4]

-

Collect the solid by filtration and dry. Yield: 0.148 g (80%).[4]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these complexes.

Quantitative Data

The monomeric ruthenium-phosphine complexes have been extensively characterized. The following tables summarize key quantitative data for a selection of these compounds.

NMR Spectroscopic Data

NMR spectroscopy is a crucial tool for characterizing these complexes. The ³¹P{¹H} NMR chemical shift is particularly informative about the electronic environment of the phosphorus atom upon coordination to the ruthenium center.

| Phosphine Ligand (PR₃) | Complex | ³¹P{¹H} NMR (δ, ppm) | Solvent | Reference |

| PPh₃ | [RuCl₂(p-cymene)(PPh₃)] | 24.2 | CDCl₃ | [6] |

| PCy₃ | [RuCl₂(p-cymene)(PCy₃)] | 25.3 | CDCl₃ | [6] |

| P(OPh)₃ | [RuCl₂(p-cymene)(P(OPh)₃)] | 105.0 | CDCl₃ | [6] |

| P(CH₂CH₂CN)₃ (tcep) | [RuCl₂(p-cymene)(tcep)] | 23.0 | d₆-DMSO | [7] |

| Ph₂POH | [RuCl₂(p-cymene)(Ph₂POH)] | 129.3 | CDCl₃ | [3] |

| Cy₂POH | [RuCl₂(p-cymene)(Cy₂POH)] | 113.1 | CDCl₃ | [3] |

Note: The chemical shifts for phosphinous acid (R₂POH) ligands are significantly downfield compared to tertiary phosphines.

Selected X-ray Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information. The bond lengths and angles confirm the pseudo-octahedral geometry and offer insights into the steric and electronic effects of the phosphine ligand.

| Complex | Ru-P (Å) | Ru-Cl (Å) | P-Ru-Cl Angles (°) | Reference |

| [RuCl₂(p-cymene)(PPh₃)] | - | - | - | [8] |

| [RuCl₂(p-cymene)(tcep)] | 2.3481(5) | 2.4226(4), 2.4094(4) | 84.343(16), 84.672(16) | [7] |

| [RuCl₂(p-cymene)(Ph₂POH)] | 2.3009(8) | 2.4172(8), 2.4395(7) | - | [3] |

| [RuCl₂(p-cymene)(Cy₂POH)] | 2.3680(7) | 2.4024(7), 2.4158(7) | - | [3] |

tcep = tris(2-cyanoethyl)phosphine

Conclusion

The monomerization of [RuCl₂(p-cymene)]₂ with phosphine ligands is a fundamental, efficient, and high-yielding reaction in organometallic ruthenium chemistry. It provides access to a vast library of monomeric piano-stool complexes. The choice of phosphine ligand allows for the fine-tuning of the steric and electronic properties of the resulting complex, which is crucial for tailoring its reactivity in applications such as homogeneous catalysis and the development of novel anticancer agents. The straightforward synthetic protocols and the comprehensive analytical techniques available make these complexes readily accessible for further research and development.

References

- 1. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) - Sunway Institutional Repository [eprints.sunway.edu.my]

- 2. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 3. [RuCl 2 (η 6 - p -cymene)] complexes bearing phosphinous acid ligands: preparation, application in C–H bond functionalization and mechanistic investig ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04683A [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

Electronic Structure and Bonding in Dichloro(p-cymene)ruthenium(II) Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dichloro(p-cymene)ruthenium(II) dimer, formally known as di-μ-chlorobis[(p-cymene)chlororuthenium(II)] and often abbreviated as [RuCl₂(p-cymene)]₂, is a pivotal organometallic compound with extensive applications in catalysis and medicinal chemistry.[1][2] Its utility as a precursor for a wide range of ruthenium complexes stems from the labile nature of its chloride ligands, which can be readily substituted.[1][2] This guide provides an in-depth analysis of the electronic structure and bonding of this dimeric complex, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular architecture.

Molecular Structure and Geometry

The defining characteristic of dichloro(p-cymene)ruthenium(II) dimer is its dimeric structure, where two ruthenium centers are bridged by two chloride ligands.[2] Each ruthenium atom is further coordinated to a terminal chloride ion and a η⁶-bonded p-cymene (B1678584) ring. This arrangement results in a pseudo-octahedral geometry around each ruthenium center, often described as a "three-legged piano-stool" structure.[2] In this analogy, the p-cymene ligand forms the "seat" of the stool, while the three chloride ligands (two bridging and one terminal) constitute the "legs".[2] X-ray diffraction studies have confirmed that the complex typically crystallizes in the triclinic crystal system.[1][3]

A diagram illustrating the molecular structure of dichloro(p-cymene)ruthenium(II) dimer is presented below:

Quantitative Structural and Spectroscopic Data

The precise geometric parameters and spectroscopic signatures of [RuCl₂(p-cymene)]₂ and its derivatives have been extensively studied. The following tables summarize key quantitative data from X-ray crystallography, NMR spectroscopy, and IR/Raman spectroscopy.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

| Parameter | Value | Reference Complex |

| Ru-Cl (bridging) | Varies | [RuCl₂(p-cymene)]₂ |

| Ru-Cl (terminal) | ~2.41 Å | [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺ |

| Ru-N | 2.088 - 2.126 Å | [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺ |

| Ru-P | 2.3629 - 2.3665 Å | [RuCl₂(C₁₀H₁₄)(C₂₁H₂₁O₃P)] |

| Ru-C (p-cymene) | 2.173 - 2.247 Å | [Ru(C₁₀H₁₄)Cl₂(C₁₈H₁₅P)] |

| Ru-ring centroid | 1.690 - 1.707 Å | Multiple sources |

| N-Ru-N Angle | 76.74° | [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺ |

| N-Ru-Cl Angle | 85.61 - 86.92° | [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺ |

Table 2: NMR Spectroscopic Data for [RuCl₂(p-cymene)]₂ Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference Complex |

| ³¹P{¹H} | 23.0 | P(CH₂CH₂CN)₃ ligand | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

| ¹³C{¹H} | 120.20 | CN | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

| ¹³C{¹H} | 107.68, 96.03, 88.67, 88.63, 84.99, 84.93 | C of C₆H₄ | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

| ¹³C{¹H} | 30.33 | CHMe₂ | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

| ¹³C{¹H} | 21.82 | CHMe₂ | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

| ¹³C{¹H} | 17.48 | MeC₆H₄ | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] |

Table 3: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(Ru-Cl) terminal | ~320-325 | Terminal Ru-Cl stretching |

| ν(Ru-Cl) bridging | Lower frequency than terminal | Bridging Ru-Cl stretching |

The bridging Ru-Cl bonds are characteristically weaker and therefore vibrate at lower frequencies in the far-infrared region compared to the terminal Ru-Cl bonds.[2]

Electronic Structure and Bonding

The bonding in dichloro(p-cymene)ruthenium(II) dimer can be understood through molecular orbital theory. The ruthenium(II) center is in a d⁶ electron configuration. The η⁶-p-cymene ligand acts as a six-electron donor, forming a stable bond with the ruthenium atom. The stability of the complex is attributed to the synergistic interaction between the metal d-orbitals and the π-system of the arene ligand.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the electronic structure. For instance, in related monomeric complexes, the Highest Occupied Molecular Orbital (HOMO) is often composed of p-orbitals from the sulfur and nitrogen atoms of ancillary ligands, while in others, it can have significant contributions from the delocalized π-orbitals of the ligands.[4]

Key Reactions: Dimer Cleavage

A fundamental reaction of [RuCl₂(p-cymene)]₂ is the cleavage of the chloride bridges by Lewis bases, such as phosphines, to form monomeric adducts.[2][5] This reaction is the gateway to a vast array of derivative complexes with tailored properties for catalysis and medicinal applications.[2]

The workflow for a typical dimer cleavage reaction is depicted below:

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of dichloro(p-cymene)ruthenium(II) dimer and its derivatives.

Synthesis of [RuCl₂(p-cymene)]₂

The dimer is typically synthesized by reacting ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) with α-phellandrene in an alcohol solvent.[1] The α-phellandrene serves as the precursor to the p-cymene ligand.

A general procedure is as follows:

-

A mixture of RuCl₃·3H₂O and α-phellandrene in ethanol (B145695) is refluxed for several hours.

-